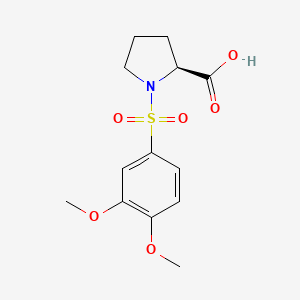

((3,4-Dimethoxyphenyl)sulfonyl)-L-proline

Description

Genesis of Sulfonyl-L-proline Derivatives in Chemical Sciences

The journey of sulfonyl-L-proline derivatives begins with the broader class of sulfonamides, which have been a cornerstone of medicinal chemistry for over seven decades. nih.gov The sulfonamide functional group (—SO₂NH—) is a key feature in a vast array of drugs, including antimicrobial, anti-inflammatory, antihypertensive, and anticancer agents. nih.gov Its ability to act as a stable, non-hydrolyzable transition-state isostere of a peptide bond and to participate in strong hydrogen bonding interactions makes it a privileged scaffold in drug design. chemrxiv.org

The incorporation of amino acids, particularly the unique cyclic amino acid L-proline, into sulfonamide structures marked a significant advancement in the field. L-proline's rigid pyrrolidine (B122466) ring introduces conformational constraints into molecules, which can lead to higher binding affinity and selectivity for biological targets. This combination gave rise to sulfonyl-L-proline derivatives, a class of compounds with diverse and potent pharmacological activities. One of the well-known examples is Tosyl-L-proline, which serves as a versatile building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis, highlighting the utility of this structural motif. Researchers have continued to synthesize and evaluate novel proline-based sulfonamide derivatives for a range of biological activities, including antimicrobial and antioxidant effects.

Evolution of Interest in the 3,4-Dimethoxyphenyl Moiety within Bioactive Scaffolds

The 3,4-dimethoxyphenyl group, also known as a veratryl group, is a structural feature found in numerous natural and synthetic bioactive compounds. Its prevalence stems from its unique electronic and steric properties, which can profoundly influence a molecule's biological activity and pharmacokinetic profile. An early example of a related compound is 3,4-dimethoxyphenethylamine (B193588) (DMPEA), an analog of the neurotransmitter dopamine.

Interest in this moiety grew as it was identified in various natural products with significant physiological effects. For instance, the 3,4-dimethoxyphenyl fragment is a key component of complex flavonoids and other natural compounds exhibiting neuroprotective potential. In medicinal chemistry, the strategic inclusion of methoxy (B1213986) groups is a common tactic to fine-tune a drug's properties. Methoxy groups can increase lipophilicity, which affects how a drug is absorbed, distributed, metabolized, and excreted. They can also participate in crucial hydrogen bond acceptor interactions within protein binding sites, enhancing the stability of the ligand-protein complex. The 3,4-dimethoxy substitution pattern, in particular, has been incorporated into scaffolds designed to yield potent antiproliferative agents and other therapeutic molecules.

Precedent and Rationale for Investigating ((3,4-Dimethoxyphenyl)sulfonyl)-L-proline

The conceptual design of this compound is rooted in the well-established medicinal chemistry principle of pharmacophore hybridization. This strategy involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule with the potential for enhanced affinity, improved selectivity, or a novel mechanism of action compared to the individual components.

The rationale for investigating this specific compound is built on a logical hypothesis:

The Sulfonyl-L-proline Scaffold : This unit provides a conformationally restricted backbone that is known to interact with a variety of biological targets. Its history in successful drug candidates suggests its potential as a reliable core structure. chemrxiv.org

The 3,4-Dimethoxyphenyl Moiety : This fragment is a proven modulator of bioactivity. Its methoxy groups can enhance binding to target proteins and improve metabolic stability and cell permeability.

By combining these two entities, chemists can hypothesize the creation of a novel molecule where the 3,4-dimethoxyphenyl group orients the sulfonyl-L-proline core in a specific way to interact with a target protein. This rational design approach aims to leverage the favorable attributes of each component to produce a compound with unique and potentially valuable biological properties.

Significance of the Compound in Contemporary Chemical Biology and Medicinal Chemistry Research

While the combination of the sulfonyl-L-proline scaffold and the 3,4-dimethoxyphenyl moiety represents a sound and rational approach in drug discovery, a thorough review of current scientific literature does not reveal specific, in-depth studies focused exclusively on the synthesis, characterization, and biological evaluation of this compound.

Its significance, therefore, remains largely theoretical and prospective. The compound stands as an exemplar of molecular design based on established principles, but its actual utility and place in contemporary research are yet to be defined through empirical investigation. The potential research avenues for such a compound would be extensive, including screening for activity against various enzyme classes (e.g., proteases, kinases) or its use as a novel scaffold in the development of chemical probes to study biological systems.

The absence of published data means that its specific contributions to chemical biology and medicinal chemistry are currently underexplored. Future research would be required to synthesize this compound, assess its biological activity through in vitro and in vivo assays, and determine if the hypothetical advantages of its hybrid design translate into tangible therapeutic or research potential. Until such studies are published, this compound remains an intriguing but uncharacterized molecule in the vast landscape of chemical science.

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO6S |

|---|---|

Molecular Weight |

315.34 g/mol |

IUPAC Name |

(2S)-1-(3,4-dimethoxyphenyl)sulfonylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C13H17NO6S/c1-19-11-6-5-9(8-12(11)20-2)21(17,18)14-7-3-4-10(14)13(15)16/h5-6,8,10H,3-4,7H2,1-2H3,(H,15,16)/t10-/m0/s1 |

InChI Key |

KXBVANCVBWUHCU-JTQLQIEISA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 3,4 Dimethoxyphenyl Sulfonyl L Proline

Targeted Synthesis of the Core ((3,4-Dimethoxyphenyl)sulfonyl)-L-proline Structure

The foundational synthesis of this compound involves the coupling of two key precursors: L-proline and 3,4-dimethoxybenzenesulfonyl chloride. The process is designed to be efficient and to preserve the critical stereochemistry of the L-proline moiety.

The formation of the sulfonamide bond between the secondary amine of L-proline and 3,4-dimethoxybenzenesulfonyl chloride is typically achieved under conditions analogous to the Schotten-Baumann reaction. This reaction involves the nucleophilic attack of the proline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. Optimization of this reaction is crucial for maximizing yield and purity while minimizing side reactions. Key parameters for optimization include the choice of base, solvent system, and reaction temperature.

A variety of bases can be employed to neutralize the hydrochloric acid byproduct and to deprotonate the proline nitrogen, thereby increasing its nucleophilicity. Common choices include inorganic bases like sodium hydroxide (B78521) or potassium carbonate in aqueous media, or organic bases such as pyridine (B92270) or triethylamine (B128534) in aprotic solvents. The selection of the solvent is dependent on the chosen base and the solubility of the reactants. Biphasic systems (e.g., water/diethyl ether) or homogeneous solutions in solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) are frequently used. Temperature control is also important, with reactions often initiated at low temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction before being allowed to warm to room temperature.

Table 1: Optimization Parameters for the Sulfonylation of L-Proline

| Parameter | Conditions / Reagents | Rationale / Considerations |

|---|---|---|

| Base | Sodium Hydroxide (aq.), Potassium Carbonate (aq.), Pyridine, Triethylamine | Neutralizes HCl byproduct. Choice affects reaction rate and workup procedure. Organic bases are often used in anhydrous conditions. |

| Solvent | Water/Dioxane, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Must solubilize both L-proline (or its salt) and the sulfonyl chloride. Affects reaction kinetics and ease of product isolation. |

| Temperature | 0 °C to Room Temperature | Low initial temperature helps control the exothermic reaction. Subsequent warming to room temperature ensures completion. |

| Stoichiometry | Slight excess of sulfonyl chloride | Ensures complete consumption of the L-proline starting material. Excess reagent is removed during workup. |

A paramount consideration in the synthesis of this compound is the preservation of the stereochemical integrity of the L-proline starting material. L-proline possesses a single stereocenter at the α-carbon (C2), which defines its L-configuration.

The N-sulfonylation reaction occurs exclusively at the nitrogen atom of the pyrrolidine (B122466) ring. This nitrogen atom is achiral, and the reaction mechanism does not involve the breaking or formation of any bonds at the C2 chiral center. Consequently, the reaction proceeds with complete retention of configuration. Standard sulfonylation conditions are not harsh enough to induce epimerization or racemization at the α-carbon, ensuring that the chiral purity of the L-proline is transferred directly to the final product. This stereochemical fidelity is a key advantage of this synthetic approach. rsc.org

The availability of high-purity 3,4-dimethoxybenzenesulfonyl chloride is essential for the successful synthesis of the target compound. This precursor is typically prepared via the chlorosulfonation of veratrole (1,2-dimethoxybenzene), an electrophilic aromatic substitution reaction. globalspec.compageplace.de

In this procedure, veratrole is treated with an excess of chlorosulfonic acid, which serves as both the reactant and the solvent. The reaction is highly exothermic and is generally performed at low temperatures (0–10 °C) to prevent the formation of undesired byproducts, such as sulfones, and to avoid degradation. stackexchange.com The electrophile in this reaction is believed to be SO₂Cl⁺, which is generated in the acidic medium. stackexchange.com

Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice. The product, 3,4-dimethoxybenzenesulfonyl chloride, is insoluble in the cold aqueous acid and precipitates as a solid. Purification is achieved by filtering the crude product, washing it with cold water to remove residual acid, and then drying it under vacuum. Recrystallization from a suitable solvent, such as a chloroform/hexane (B92381) mixture, may be performed to obtain a product of high purity.

Development of Analogues and Structural Modifications of this compound

The development of analogues of this compound involves structural modifications to either the proline ring or the dimethoxyphenylsulfonyl group. Modifications to the proline ring are particularly valuable as they can introduce new functional groups and stereocenters, thereby systematically altering the molecule's three-dimensional shape and properties. nih.gov

The pyrrolidine ring of proline offers multiple sites for substitution (C2, C3, C4, and C5), allowing for the creation of a diverse library of analogues. Synthetic strategies often leverage commercially available substituted prolines (e.g., hydroxyproline) or employ stereoselective methods to install substituents on the proline scaffold. nih.govnih.gov

Substitutions at each of the carbon atoms of the pyrrolidine ring have been explored to generate proline derivatives with unique conformational constraints and functionalities.

Substitutions at C2: Modification at the C2 position directly alters the α-substituent of the amino acid. While less common due to the risk of racemization, α-alkylated prolines, such as 2-methylproline, can be synthesized. These substitutions introduce significant steric bulk adjacent to the backbone, strongly influencing peptide conformation.

Substitutions at C3: A variety of synthetic routes provide access to 3-substituted prolines. nih.gov One approach involves the nucleophilic substitution of a bromine intermediate derived from proline itself. Other methods include the diastereoselective conjugate addition of organocuprates to α,β-unsaturated lactams or palladium-catalyzed coupling reactions on enol triflates derived from 3-hydroxyproline. nih.gov These methods allow for the introduction of alkyl, aryl, and other functionalized side chains.

Substitutions at C4: The C4 position is the most frequently modified site, largely due to the availability of (2S,4R)-4-hydroxyproline (Hyp) as an inexpensive chiral starting material. A powerful strategy known as "proline editing" uses the hydroxyl group of Hyp as a synthetic handle. nih.gov The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, which can then be displaced by a wide range of nucleophiles (e.g., azide, thiols, halides) in SN2 reactions to generate 4S-substituted prolines. Alternatively, stereospecific inversion of the hydroxyl group via a Mitsunobu reaction, followed by activation and substitution, provides access to 4R-substituted derivatives. nih.gov Furthermore, oxidation of the hydroxyl group to a ketone (4-oxoproline) furnishes an electrophilic center for further derivatization, such as fluorination to produce 4,4-difluoroproline. nih.gov

Substitutions at C5: The synthesis of 5-substituted prolines has been achieved through several advanced synthetic methods. Palladium- or silver-catalyzed 5-endo-dig cyclizations of acetylene-containing amino acid precursors can generate 2,5-disubstituted pyrrolines, which are then reduced to the corresponding proline derivatives. researchgate.netacs.org Other routes start from L-glutamic acid, which can be transformed into intermediates that undergo diastereoselective cyclization to yield cis-5-substituted prolines. researchgate.net The introduction of bulky substituents at C5, such as in 5,5-dimethylproline, has been shown to strongly bias the preceding peptide bond towards a cis conformation. researchgate.net

Table 2: Summary of Synthetic Strategies for Proline Ring Modifications

| Position | Key Synthetic Strategies | Example Substituents | Reference(s) |

|---|---|---|---|

| C2 (α-carbon) | Alkylation of proline enolates | Methyl, Benzyl | General Methods |

| C3 | Nucleophilic substitution; Conjugate addition; Radical cyclization | Alkyl, Aryl, Cyano | nih.gov |

| C4 | SN2 or Mitsunobu reactions on hydroxyproline; Oxidation to 4-oxoproline | Hydroxy, Fluoro, Azido, Thioethers, Alkyl, Aryl ethers | nih.gov |

| C5 | Metal-catalyzed cyclization of acyclic precursors; Aza-Michael reaction; Derivatization of glutamic acid | Aryl, Alkyl, tert-Butyl | researchgate.netacs.orgresearchgate.netacs.org |

Modifications on the Proline Ring System

Ring Expansion or Contraction Strategies

Modification of the five-membered pyrrolidine ring of L-proline can significantly impact the conformational constraints of the molecule. Both ring expansion to six-membered piperidine (B6355638) structures (pipecolic acid derivatives) and contraction to four-membered azetidine (B1206935) rings are established strategies in medicinal chemistry to alter the backbone geometry of peptidomimetics.

Ring Expansion: The expansion of the proline ring to a pipecolic acid scaffold can be achieved through various synthetic routes. One notable method involves a diastereoselective synthesis through a regioisomeric ring expansion reaction, which can yield substituted 5-hydroxypipecolic acids. organic-chemistry.org While not specifically documented for this compound, rhodium-catalyzed ring expansion of related N-sulfonylated heterocycles represents a plausible and powerful strategy. nih.govthieme-connect.de For instance, rhodium(II)-catalyzed reactions of N-sulfonyl-1,2,3-triazoles tethered to nitrogen heterocycles can lead to ring-expanded products. nih.govnih.gov This transformation proceeds via the formation of a rhodium carbene, which can undergo subsequent intramolecular reactions to yield larger ring systems.

Table 1: Potential Ring Expansion and Contraction Strategies

| Transformation | General Method | Potential Product Scaffold | Key Reagents/Catalysts |

|---|---|---|---|

| Ring Expansion | Regioisomeric ring expansion of proline derivatives | (3,4-Dimethoxyphenyl)sulfonyl-pipecolic acid | Multi-step synthesis from proline |

| Ring Expansion | Rhodium-catalyzed reaction of N-sulfonyl triazole precursor | (3,4-Dimethoxyphenyl)sulfonyl-azepane derivative | Rh₂(OAc)₄ or other Rh(II) catalysts |

| Ring Contraction | Photochemical rearrangement or multi-step synthesis | (3,4-Dimethoxyphenyl)sulfonyl-azetidine-2-carboxylic acid | Various, dependent on route |

Ring Contraction: The synthesis of N-sulfonylated azetidine-2-carboxylic acid, a contracted proline analog, introduces a higher degree of ring strain and alters the bond angles of the nitrogen substituent. This modification can enforce a different orientation of the arylsulfonyl group relative to the carboxylate, which may be beneficial for specific biological interactions.

Derivatization of the Sulfonyl Linker

The sulfonamide linker is a critical component, influencing acidity, hydrogen bonding capability, and metabolic stability. Modifications in this region can profoundly affect the molecule's pharmacokinetic and pharmacodynamic profile.

Amide Bioisosteres: A direct replacement of the sulfonyl group (-SO₂-) with a carbonyl group (-CO-) yields the corresponding N-acyl-L-proline derivative, such as ((3,4-Dimethoxyphenyl)carbonyl)-L-proline. This substitution removes the acidic proton associated with the sulfonamide nitrogen (in its N-H form, though not present in the title compound's N-substituted proline) and alters the geometry and electronic nature of the linker. drughunter.com Patents describing related L-proline derivatives often include claims covering both N-acyl and N-sulfonyl variations, highlighting their interchangeability in drug design. google.com

Other Bioisosteres: A broader range of non-classical bioisosteres can also be considered to fine-tune properties like acidity, lipophilicity, and permeability. nih.gov These replacements can include heterocyclic structures or other acidic functional groups designed to mimic the key interactions of the original sulfonamide.

Inserting a molecular spacer or "bridging element" between the arylsulfonyl group and the proline nitrogen can increase the flexibility and reach of the molecule, allowing it to access different binding pockets or adopt alternative conformations.

A prominent example of this strategy is the introduction of an amino acid bridge, such as glycine. The synthesis of N-alpha-(arylsulfonylglycyl)-4-amidino-phenylalanyl-prolines has been reported, where a glycyl unit extends the linker between the arylsulfonyl moiety and the subsequent amino acid. nih.gov Another approach involves using a dicarboxylic acid derivative, like succinic anhydride, to create a longer, flexible linker. This has been demonstrated in the synthesis of sulfonamide-proline ester conjugates using a succinamide (B89737) spacer, which connects the proline moiety to the N-sulfonylated aromatic amine. scholarsresearchlibrary.com

Table 2: Examples of Bridging Elements for the Sulfonyl Linker

| Bridging Element | Resulting Linker Structure | Synthetic Precursors | Reference Example |

|---|---|---|---|

| Glycine | -SO₂-NH-CH₂-CO- | Arylsulfonylglycine, Proline derivative | N-alpha-(arylsulfonylglycyl)-proline derivatives nih.gov |

| Succinamide | -NH-CO-(CH₂)₂-CO- | Proline methyl ester, Succinic anhydride, N-substituted 4-aminobenzenesulfonamide | Succinamide-spaced sulfonamide-proline conjugates scholarsresearchlibrary.com |

Diversification of the Dimethoxyphenyl Moiety

The 3,4-dimethoxyphenyl ring is a key recognition element and a site ripe for derivatization to enhance potency, selectivity, or metabolic stability.

The substitution pattern of the methoxy (B1213986) groups on the phenyl ring dictates the electronic distribution and steric profile of the moiety. Synthesis of positional isomers is a straightforward strategy to probe the optimal arrangement for biological activity. The synthesis of analogs such as ((2,3-dimethoxyphenyl)sulfonyl)-L-proline or ((2,5-dimethoxyphenyl)sulfonyl)-L-proline would typically involve the same synthetic sequence as the parent compound, starting with the appropriately substituted dimethoxybenzene. This starting material would be subjected to sulfonation or chlorosulfonation to generate the corresponding sulfonyl chloride, which is then reacted with L-proline to afford the final product.

Introducing substituents such as halogens or small alkyl groups onto the aromatic ring can influence activity through several mechanisms, including altering electronic properties, increasing lipophilicity, and blocking sites of metabolism.

Halogenation: The introduction of halogen atoms (F, Cl, Br) can be achieved by using halogenated starting materials. For example, a halogenated veratrole (1,2-dimethoxybenzene) could be chlorosulfonated to produce a halogenated (3,4-dimethoxyphenyl)sulfonyl chloride intermediate. google.com Processes for preparing a wide array of halogenated aromatic sulfonyl chlorides are well-established, providing ready access to the necessary precursors. google.comgoogle.com

Alkylation: Similarly, alkyl groups can be introduced onto the aromatic ring via Friedel-Crafts alkylation of the dimethoxybenzene precursor prior to the chlorosulfonation step. These modifications can enhance van der Waals interactions within a receptor binding site. Patents for analogous L-proline derivatives often specify that the aromatic ring can bear substituents such as halogens or alkyl groups, underscoring the utility of this diversification strategy. google.com

Bioisosteric Replacements of the Phenyl Ring (e.g., heteroaromatic systems)

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to modulate the physicochemical and pharmacological properties of a lead compound without causing significant changes to its essential binding interactions with its biological target. nih.gov The 3,4-dimethoxyphenyl group in this compound is a critical component, but it is also a common target for metabolic modification, which can affect the compound's pharmacokinetic profile. Replacing this phenyl ring with a heteroaromatic system is a tactical approach to address such liabilities and fine-tune the molecule's properties. ebi.ac.uknih.gov

Heterocycles are widely used as phenyl ring bioisosteres because they can mimic the spatial arrangement and electronic properties of the phenyl ring while introducing new characteristics. nih.gov For instance, introducing nitrogen atoms into the ring (e.g., pyridine) can add a hydrogen bond acceptor site, potentially improving solubility and altering target-binding affinity. Other heteroaromatics like thiophene (B33073) or furan (B31954) can modify the electronic distribution and lipophilicity of the molecule.

The primary goals of replacing the 3,4-dimethoxyphenyl ring include:

Improving Metabolic Stability: The methoxy groups on the phenyl ring are susceptible to O-demethylation by cytochrome P450 enzymes. Replacing the ring with a more metabolically robust heteroaromatic system can block this metabolic pathway, potentially increasing the compound's half-life. cambridgemedchemconsulting.com

Enhancing Aqueous Solubility: Many heteroaromatic rings are more polar than a substituted benzene (B151609) ring, which can lead to improved aqueous solubility, a desirable trait for drug candidates.

Modulating Potency and Selectivity: The electronic nature and hydrogen-bonding capacity of a heteroaromatic ring can lead to different interactions with the target protein, which may enhance potency or improve selectivity over related proteins. nih.gov

Reducing Lipophilicity: High lipophilicity can be associated with poor pharmacokinetic properties and off-target toxicity. Heteroaromatic replacements can often reduce a compound's lipophilicity (LogP).

The selection of a suitable bioisostere is highly contextual and often requires the synthesis and evaluation of multiple analogs. nih.gov For example, a thiophene-containing proline sulfonamide has been utilized as an organocatalyst, demonstrating the chemical feasibility and unique properties of such hybrid structures. nih.gov

| Heteroaromatic Bioisostere | Potential Advantages | Potential Disadvantages |

|---|---|---|

| Pyridine | Increases polarity/solubility, adds H-bond acceptor, can improve metabolic stability. | Can introduce basicity, may alter binding geometry. |

| Thiophene | Considered a close isostere of phenyl, generally well-tolerated. | Can be susceptible to oxidation at the sulfur atom. |

| Pyrazole/Imidazole | Can act as both H-bond donor and acceptor, increases polarity. | May chelate metal ions, can significantly alter electronics. |

| Thiazole | Increases polarity, metabolically stable, acts as H-bond acceptor. | Can be more synthetically challenging to introduce. |

| Indazole | Can offer lower plasma protein binding compared to lipophilic phenyl groups. cambridgemedchemconsulting.com | Larger ring system may not fit in the binding pocket. |

Green Chemistry Approaches in this compound Synthesis

The conventional synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine in a chlorinated organic solvent like dichloromethane (DCM), using an organic base such as pyridine or triethylamine. researchgate.netcbijournal.com This approach generates significant solvent and salt waste. Green alternatives focus on replacing these volatile organic compounds (VOCs) with more environmentally benign media.

Aqueous Conditions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. The synthesis of sulfonamides in water has been demonstrated to be effective, often under mild conditions. researchgate.net For the synthesis of this compound, reacting 3,4-dimethoxybenzenesulfonyl chloride with L-proline in an aqueous medium, potentially with an inorganic base like sodium carbonate, could offer a greener route. cbijournal.com This approach simplifies product isolation, as many organic products will precipitate from the aqueous medium and can be collected by simple filtration. researchgate.netresearchgate.net

Solvent-Free Reactions: Performing reactions without a solvent (neat) or under mechanochemical conditions (grinding) represents another significant green advancement. Solvent-free syntheses of various proline derivatives have been shown to be efficient, often requiring only a catalyst. rsc.orgresearchgate.net This methodology minimizes solvent waste entirely and can lead to shorter reaction times and simpler work-up procedures. The synthesis of the target compound could potentially be achieved by heating a mixture of the sulfonyl chloride and L-proline, possibly with a solid-supported base.

Catalysis is a fundamental pillar of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity under milder conditions, reducing energy consumption and byproduct formation.

While the formation of the sulfonamide bond itself is not typically a catalytic process in the traditional sense, catalysts can be used to generate the reactive intermediates under greener conditions. More importantly, the field of organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, aligns perfectly with green chemistry principles. L-proline and its derivatives are themselves celebrated organocatalysts for a wide array of chemical transformations, including aldol (B89426) and Mannich reactions. wikipedia.orgresearchgate.netrsc.org

In the context of synthesizing this compound, organocatalysis could play a role in novel synthetic routes that avoid pre-formed sulfonyl chlorides. Furthermore, proline sulfonamides themselves have been developed as a unique class of organocatalysts for other reactions, highlighting the synergy within this chemical space. nih.govoregonstate.edu The use of L-proline-based deep eutectic solvents (DES) has also been explored for Knoevenagel condensations, demonstrating how the proline scaffold can be integrated into green reaction media that may also possess catalytic activity. beilstein-journals.org

Atom economy is a concept that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com A reaction with high atom economy is inherently less wasteful.

The classical synthesis of this compound from 3,4-dimethoxybenzenesulfonyl chloride and L-proline in the presence of a base like triethylamine has a suboptimal atom economy. The atoms from the triethylamine and the hydrogen and chlorine atoms that form triethylammonium (B8662869) chloride are considered waste.

Classical Route Analysis: C₈H₉ClO₄S + C₅H₉NO₂ + (C₂H₅)₃N → C₁₃H₁₇NO₆S + (C₂H₅)₃NHCl (Sulfonyl Chloride) + (L-Proline) + (Triethylamine) → (Product) + (Waste Salt)

To improve atom economy and minimize waste, alternative synthetic strategies that avoid the use of stoichiometric activating agents and bases are desirable:

Direct Catalytic Coupling: Methods that directly couple sulfonic acids or their salts with amines would represent a significant improvement, as water would be the only byproduct. Microwave-assisted preparations from sulfonic acids have been explored. cbijournal.com

Electrochemical Synthesis: An innovative approach involves the electrochemical oxidative coupling of thiols (e.g., 3,4-dimethoxythiophenol) and amines (L-proline). acs.org This method is driven by electricity, avoids chemical oxidants, and produces hydrogen gas as the only major byproduct, resulting in a very high atom economy.

Use of SO₂ Surrogates: The use of bench-stable sulfur dioxide surrogates, such as DABSO (DABCO-bis(sulfur dioxide)), allows for the synthesis of sulfonamides from boronic acids and amines. acs.org This multi-component approach can offer high atom economy by constructing the molecule from readily available building blocks in a more convergent fashion.

| Synthetic Strategy | Typical Solvents | Key Reagents | Primary Byproducts | Atom Economy |

|---|---|---|---|---|

| Classical Sulfonyl Chloride Route | Dichloromethane, THF | Sulfonyl Chloride, Amine, Organic Base | Ammonium Salt (e.g., (C₂H₅)₃NHCl) | Moderate |

| Synthesis in Aqueous Media | Water | Sulfonyl Chloride, Amine, Inorganic Base | Inorganic Salt (e.g., NaCl) | Moderate |

| Electrochemical Coupling | Acetonitrile/Water | Thiol, Amine | Hydrogen (H₂) | Very High |

| Direct Coupling from Sulfonic Acid | Various | Sulfonic Acid, Amine, Coupling Agent | Water, Spent Coupling Agent | Potentially High |

Mechanistic Investigations of 3,4 Dimethoxyphenyl Sulfonyl L Proline Interactions at the Molecular and Cellular Level

Identification and Validation of Molecular Targets

While direct molecular targets of ((3,4-Dimethoxyphenyl)sulfonyl)-L-proline have not been explicitly identified in the available literature, the chemical class to which it belongs provides significant clues.

The N-arylsulfonyl proline scaffold is a well-established pharmacophore for the inhibition of certain metalloenzymes. Specifically, derivatives with this structure have been designed to selectively inhibit matrix metalloprotease (MMP) enzymes. mdpi.com For instance, studies on a range of N-arylsulfonyl derivatives of D-proline (an enantiomer of the L-proline in the subject compound) have demonstrated potent and selective inhibition of gelatinase A (MMP-2), a validated molecular target in cancer research. mdpi.com These compounds function by chelating the active site zinc ion (Zn²⁺) characteristic of MMPs, thereby blocking their catalytic activity. The proline ring's constrained geometry plays a crucial role in orienting the molecule within the enzyme's catalytic cleft. mdpi.com

Although kinetic data for this compound is not available, related compounds have shown significant inhibitory activity.

Table 1: Illustrative Inhibitory Activity of Related N-Arylsulfonyl-D-proline Derivatives Against MMP-2 This table presents data for related compounds to illustrate the potential activity of this chemical class and not for this compound itself.

| Compound Derivative | Target Enzyme | Binding Activity (IC₅₀) | Selectivity (MMP-9/MMP-2) |

| Derivative 1 | MMP-2 | 1.1 µM | 28 |

| Derivative 2 | MMP-2 | 0.9 µM | 33 |

| Derivative 3 | MMP-2 | 0.5 µM | 45 |

Data sourced from studies on D-proline peptidomimetic derivatives as described in related research. mdpi.com

Specific binding assay or thermal shift assay data for this compound is not documented in existing research. However, computational tools are available to predict and analyze such interactions. The Protein-Ligand Interaction Profiler (PLIP) is a server that can be used for the automated detection and visualization of non-covalent interactions between proteins and ligands in 3D structures. nih.gov

Should a molecular target like MMP-2 be confirmed, PLIP could be used to generate a theoretical interaction profile. This profile would detail the specific contacts between this compound and the amino acid residues in the protein's binding pocket. These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Contacts: Involving nonpolar regions of the ligand and protein.

Salt Bridges: Electrostatic interactions between charged groups.

π-Stacking: Interactions between aromatic rings.

Metal Complexation: Coordination of the ligand with a metal ion in the active site, which would be critical for MMP inhibition. nih.govnih.gov

There is no available research detailing the interaction of this compound with any specific receptors, including orphan receptors or other non-clinical protein targets.

Modulation of Cellular Pathways by this compound (in in vitro models)

The influence of this compound on cellular pathways has not been directly studied. However, the L-proline component of the molecule is known to be a bioactive molecule that can modulate key signaling cascades. frontiersin.orgnih.gov

L-proline itself can act as a signaling molecule, influencing fundamental cellular pathways. For example, supplementation of embryonic stem cells with L-proline has been shown to induce FGF (Fibroblast Growth Factor) and TGF-β (Transforming Growth Factor-beta) signaling. researchgate.net This modulation occurs through the phosphorylation, and therefore activation, of key downstream effectors:

Erk (Extracellular signal-regulated kinase): A central component of the MAPK (Mitogen-activated protein kinase) signaling cascade, which regulates cell proliferation, differentiation, and survival. researchgate.net

Smad2: A primary mediator of the TGF-β signaling pathway, which is involved in numerous cellular processes, including cell growth, apoptosis, and differentiation. researchgate.net

Given these known activities of its L-proline moiety, it is plausible that this compound could potentially engage with these or related signal transduction cascades, although this would require experimental verification.

Direct studies on the effects of this compound on gene expression and proteomic profiles have not been performed. However, research in model organisms has shown that the availability of proline can lead to significant changes at the transcriptome level. In the yeast Komagataella phaffii, cultivation in proline-containing media resulted in the differential expression of approximately 18.9% of all its protein-encoding genes compared to standard media. nih.gov This demonstrates that cellular sensing of proline can lead to widespread reprogramming of gene expression. This suggests a potential, though unconfirmed, mechanism by which a proline derivative like this compound could exert biological effects. nih.gov

Following a comprehensive search for scientific literature, it has been determined that there is no publicly available research data specifically detailing the mechanistic investigations of This compound for the topics outlined in the request.

Specifically, no studies were found that describe:

The cellular phenotypic responses (such as cell differentiation or proliferation in non-human/non-clinical contexts) to this particular compound.

The biophysical characterization of its binding properties using Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) Spectroscopy for interaction mapping.

The provided outline requires in-depth, data-driven content for each subsection. Without published research on this compound in these specific areas, it is not possible to generate a scientifically accurate and informative article that adheres to the strict constraints of the request.

Therefore, the requested article cannot be generated at this time.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3,4 Dimethoxyphenyl Sulfonyl L Proline Analogues

Systematic Elucidation of Pharmacophores and Structural Determinants for Activity

A pharmacophore model for this class of compounds identifies the essential structural features required for biological activity. For the N-arylsulfonyl-L-proline scaffold, the key pharmacophoric elements are the N-arylsulfonyl group, the L-proline ring, and its associated carboxylic acid.

The core structure mimics the Arg-Gly-Asp (RGD) tripeptide sequence, a natural ligand for many integrins. nih.gov In this mimicry:

The carboxylic acid of the L-proline moiety typically interacts with the target protein, often mimicking the aspartic acid residue of the RGD sequence.

The N-arylsulfonyl group plays a critical role in conferring specificity and potency. nih.gov Modifications to the aryl ring directly impact the binding affinity.

The rigid pyrrolidine (B122466) ring of L-proline acts as a constrained scaffold, holding the other functional groups in a specific spatial orientation necessary for effective binding to the biological target.

Systematic studies reveal that the integrity of these three components is fundamental. For instance, the replacement of the phenyl ring in the arylsulfonyl group with other heterocycles like pyridine (B92270) or thiophene (B33073) is tolerated, though it may modestly affect potency. nih.gov This indicates that an aromatic or heteroaromatic system at this position is a key determinant for activity.

Impact of Stereochemistry on Biological and Mechanistic Outcomes

Stereochemistry is a critical factor influencing the biological activity of N-arylsulfonyl-L-proline analogues. The use of the L-proline enantiomer is deliberate and crucial for potent inhibitory activity. Chiral molecules interact with biological targets, which are themselves chiral (composed of L-amino acids), in a stereospecific manner.

In the context of serine protease inhibitors based on similar arylsulfonyl-amino acid structures, the choice of L- or D-proline can drastically alter activity. For one class of inhibitors, incorporating L-proline decreased activity against thrombin, while incorporating D-proline led to a very high decrease in inhibitory function. nih.gov This highlights that the specific three-dimensional arrangement of atoms in the L-proline ring is essential for optimal orientation within the target's binding site. The (S)-configuration of the proline's alpha-carbon positions the carboxylic acid and the bulky arylsulfonyl group in a precise conformation that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and minimizes steric clashes with amino acid residues of the target protein. Any deviation from this specific stereochemistry, such as using D-proline, would result in a suboptimal fit and a significant loss of biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. acs.org For the N-arylsulfonyl-L-proline scaffold, a QSAR model can be developed to predict the inhibitory potency of new analogues before their synthesis.

While a specific QSAR model for ((3,4-Dimethoxyphenyl)sulfonyl)-L-proline has not been detailed in available literature, the necessary data for its construction exists through systematic SAR studies. nih.gov Such a model would be built using a dataset of analogues (a "training set") where the substituents on the aryl ring are varied and the corresponding biological activities (e.g., IC₅₀ or pIC₅₀ values) are measured.

The process involves:

Descriptor Calculation: For each analogue, various physicochemical properties (descriptors) are calculated, such as electronic properties (e.g., Hammett constants), steric properties (e.g., molar refractivity), and hydrophobicity (e.g., logP).

Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to generate an equation that links these descriptors to the observed activity. The resulting equation takes the general form: Activity (pIC₅₀) = c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ... + constant

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in the model's creation.

A robust QSAR model for this series would provide valuable predictive insights, enabling the in-silico screening of virtual libraries of compounds and prioritizing the synthesis of analogues with the highest predicted potency.

Conformational Analysis and its Correlation with Activity

The L-proline ring is unique among amino acids because its side chain cyclizes back onto the backbone nitrogen atom, forming a rigid pyrrolidine ring. This feature severely restricts the conformational freedom of the molecule. nih.gov In N-arylsulfonyl-L-proline analogues, this rigidity is a key advantage, as it reduces the entropic penalty upon binding to a target protein.

Furthermore, substitutions on the proline ring itself can influence its "pucker" (the out-of-plane conformation of the ring atoms), which in turn affects the orientation of the N-sulfonyl group and the C-terminal carboxylate, thereby modulating activity. While the parent compound has an unsubstituted proline ring, this principle is central to the design of more complex analogues.

Influence of Substituent Effects on Binding Affinity and Efficacy

The nature and position of substituents on the aryl ring of the N-arylsulfonyl group have a profound impact on binding affinity. Systematic analysis of analogues targeting the αvβ1 integrin provides clear insights into these effects. nih.gov

Studies show that any substitution on the phenyl ring generally tends to decrease potency compared to the unsubstituted parent compound. However, the degree of this effect is highly dependent on the substituent's position. nih.gov

2- and 4-Position Substitutions: Introducing substituents at the ortho (2-) or para (4-) positions on the phenyl ring significantly reduces inhibitory activity. For example, analogues with 2-fluoro, 4-fluoro, 4-methoxy, or 4-trifluoromethyl groups all show a marked decrease in potency. This suggests that these regions of the binding pocket are sterically constrained and/or have unfavorable electronic requirements. nih.gov

3-Position Substitutions: In contrast, substitutions at the meta (3-) position are better tolerated. A 3-methoxy substitution, for instance, allows the compound to retain a modest level of potency. nih.gov

Based on these findings for monosubstituted analogues, it can be inferred that the this compound analogue, having substitutions at both the 3- and 4-positions, would likely exhibit significantly reduced activity compared to an unsubstituted or a 3-monosubstituted analogue, due to the highly unfavorable nature of substitution at the 4-position.

The table below summarizes the structure-activity relationship for various substituents on the N-phenylsulfonyl-L-proline scaffold against αvβ1 integrin. nih.gov

Computational and Chemoinformatic Approaches Applied to 3,4 Dimethoxyphenyl Sulfonyl L Proline

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as ((3,4-Dimethoxyphenyl)sulfonyl)-L-proline, and a target protein. Docking predicts the preferred orientation of the ligand when bound to a receptor, while molecular dynamics simulations provide insights into the stability and conformational changes of the ligand-protein complex over time. researchgate.netnih.gov

Molecular docking studies are instrumental in identifying the specific binding pockets on a target protein where a ligand can bind effectively. Analysis of the docked pose of this compound would reveal key amino acid residues that form crucial interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions. For instance, studies on similar proline-containing peptides have shown that the pyrrolidine (B122466) ring can engage in specific C-H···π and C-H···O interactions with aromatic residues in the binding site. nih.gov The dimethoxyphenyl and sulfonyl groups would further define the nature of these interactions, potentially fitting into hydrophobic pockets and forming hydrogen bonds, respectively. Identifying these key residues is the first step in understanding the compound's mechanism of action and for guiding further optimization. researchgate.net

Following docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted binding pose. researchgate.net An MD simulation of the this compound-target complex would track the atomic movements over time, typically nanoseconds, to confirm that the ligand remains stably bound within the pocket. nih.gov The unique constrained structure of the L-proline residue influences the conformational landscape of the entire molecule. nih.govnih.gov The proline ring can adopt different puckered states, and the amide bond can exist in either cis or trans conformations, which significantly impacts how the molecule fits and interacts with its target. frontiersin.orgnih.gov MD simulations can reveal the preferred conformations and the dynamic stability of these interactions, providing a more realistic view of the binding event. nih.govresearchgate.net

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. researchgate.netscielo.org.mx These methods provide a detailed understanding of electron distribution and energy levels, which are fundamental to a molecule's chemical behavior. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and stability of the molecule. irjweb.comscirp.org For this compound, the distribution of HOMO and LUMO orbitals would likely be concentrated around the electron-rich dimethoxyphenyl ring and the electronegative sulfonyl group, indicating the most probable sites for chemical reactions.

Below is a table summarizing key global reactivity parameters that can be derived from HOMO-LUMO energies.

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the electrophilic nature of a molecule. |

This interactive table outlines the global reactivity descriptors calculated from HOMO and LUMO energies via DFT.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. researchgate.netresearchgate.netwolfram.com These maps are color-coded to indicate electron-rich regions (typically red or orange), electron-poor regions (blue), and neutral regions (green). chemrxiv.orgscispace.com An MEP map of this compound would highlight the electronegative oxygen atoms of the sulfonyl and carboxyl groups as sites susceptible to electrophilic attack, while electropositive regions around hydrogen atoms would indicate sites for nucleophilic attack. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. researchgate.net

De Novo Design and Virtual Screening Based on this compound Scaffold

The core structure, or scaffold, of this compound can serve as a starting point for designing new molecules with improved properties.

De novo design involves computationally building new molecules from scratch or by modifying an existing scaffold. bris.ac.uknih.gov Algorithms can be used to add, remove, or substitute functional groups on the this compound scaffold to optimize its binding affinity and selectivity for a specific target. nih.govarxiv.org

Virtual screening, on the other hand, involves searching large compound libraries for molecules that are structurally similar to the scaffold or are predicted to bind to the same target. nih.govmdpi.comnih.gov By using the this compound structure as a query, researchers can identify other commercially available or synthetically accessible compounds that may share its biological activity, accelerating the discovery of new lead compounds. nih.govmdpi.com

Chemoinformatic Analysis of Structural Space and Chemical Diversity

Chemoinformatic analysis is a powerful computational strategy used to navigate and understand the vast landscape of chemical structures, known as chemical space. For a specific molecule like this compound, this analysis provides a framework for assessing its structural properties and exploring the potential for chemical diversity by designing virtual derivatives. This process is instrumental in early-stage drug discovery for identifying novel compounds with potentially improved properties.

The core structure of this compound consists of three key fragments:

A 3,4-dimethoxyphenyl group: This aromatic ring provides a rigid scaffold and potential sites for hydrophobic and electronic interactions.

An L-proline scaffold: This cyclic amino acid introduces conformational rigidity and a chiral center, which can be crucial for specific biological interactions.

To explore the chemical diversity and structural space around this parent molecule, a virtual library of analogues can be generated. This is achieved by systematically modifying the core structure. For instance, alterations could include changing the substitution pattern on the phenyl ring, replacing the methoxy (B1213986) groups with other functional groups (e.g., halogens, alkyls), or modifying the proline ring.

The diversity of this virtual library is then quantified by calculating a range of molecular descriptors for each analogue. These descriptors are numerical values that represent different physicochemical properties of the molecules. Common descriptors include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of rotatable bonds (NRB). By comparing these descriptors across the library, researchers can map out the occupied chemical space and identify areas for further exploration.

The following table illustrates a chemoinformatic analysis for this compound and a small set of hypothetical analogues, showcasing how structural modifications influence key physicochemical properties.

Table 1: Chemoinformatic Analysis of this compound and Virtual Analogues

| Compound Name | Structure Modification | Molecular Weight (g/mol) | logP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds |

|---|---|---|---|---|---|---|---|

| This compound | Parent Compound | 315.35 | 0.95 | 92.98 | 1 | 6 | 5 |

| ((3,4-Dichlorophenyl)sulfonyl)-L-proline | Dimethoxy → Dichloro | 324.21 | 1.85 | 74.52 | 1 | 4 | 4 |

| ((4-Methoxyphenyl)sulfonyl)-L-proline | 3-Methoxy removed | 285.32 | 0.82 | 83.75 | 1 | 5 | 4 |

| ((3,4-Dimethoxyphenyl)sulfonyl)-glycine | L-proline → Glycine | 289.31 | 0.65 | 92.98 | 2 | 6 | 6 |

| ((3,4-Dimethoxyphenyl)sulfonyl)-D-proline | L-proline → D-proline | 315.35 | 0.95 | 92.98 | 1 | 6 | 5 |

Note: The data in this table are computationally generated estimates for illustrative purposes.

This analysis demonstrates that even minor structural changes can significantly alter the physicochemical profile of the molecule, thereby expanding its chemical diversity and exploring new regions of structural space. Such studies are foundational for designing compound libraries for screening and for building quantitative structure-activity relationship (QSAR) models. medwinpublishers.com

Predictive Modeling of ADME-related properties (purely theoretical, non-experimental)

In silico predictive modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic profile. researchgate.net These computational models use the chemical structure of a molecule to forecast its behavior in the body, helping to identify and filter out candidates with unfavorable ADME characteristics before committing to expensive and time-consuming experimental studies.

For this compound, a variety of ADME parameters can be predicted using established computational algorithms and QSAR models. These predictions are purely theoretical and serve as a preliminary guide to the molecule's drug-like potential.

Key Predicted ADME Properties:

Absorption: This pertains to how well the compound is absorbed into the bloodstream, typically from the gastrointestinal tract. Models predict parameters like Human Intestinal Absorption (HIA) and permeability through Caco-2 cells (a model of the intestinal wall). They also predict whether the compound is a substrate or inhibitor of efflux pumps like P-glycoprotein (P-gp), which can expel drugs from cells and reduce absorption.

Distribution: This describes how the compound spreads throughout the body's fluids and tissues. Important predictions include Blood-Brain Barrier (BBB) penetration, which indicates potential for central nervous system activity, and Plasma Protein Binding (PPB), which affects the concentration of free, active drug.

Metabolism: This relates to the chemical transformation of the compound by enzymes in the body, primarily the Cytochrome P450 (CYP) family. Predictive models can estimate whether a compound is likely to be a substrate or inhibitor of key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is crucial for assessing potential drug-drug interactions.

Excretion: This concerns the removal of the compound and its metabolites from the body. Models can provide an estimate of total clearance.

The table below presents a summary of theoretically predicted ADME properties for this compound based on common in silico models.

Table 2: Predicted ADME Properties of this compound

| ADME Parameter | Property | Predicted Outcome | Interpretation |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate | May have moderate passive diffusion across the intestinal barrier. | |

| P-glycoprotein Substrate | No | Unlikely to be actively removed from cells by P-gp. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Low | Not expected to cross into the central nervous system in significant amounts. |

| Plasma Protein Binding (PPB) | Moderate to High | A significant fraction may be bound to plasma proteins, affecting its availability. | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential to inhibit the CYP2D6 enzyme, indicating a risk of drug-drug interactions. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the major drug-metabolizing enzyme CYP3A4. | |

| Excretion | Total Clearance | Low | Suggests a potentially longer half-life in the body. |

Note: These predictions are generated from computational models and are not based on experimental data. They serve as an initial assessment and require experimental validation.

These in silico ADME predictions, often combined with chemoinformatic analyses, provide a holistic early profile of a compound's potential. rsc.org For this compound, the theoretical data suggest good absorption but also a potential for drug-drug interactions via CYP2D6 inhibition, a factor that would warrant careful consideration in further drug development efforts.

Advanced Spectroscopic and Analytical Methodologies for 3,4 Dimethoxyphenyl Sulfonyl L Proline Research

Chromatographic Techniques for Purity, Isomer Separation, and Quantification

Chromatography is the cornerstone for assessing the purity and quantifying ((3,4-Dimethoxyphenyl)sulfonyl)-L-proline. The selection of a specific technique is dictated by the analytical goal, whether it be routine purity checks or the challenging separation of stereoisomers.

HPLC and its higher-resolution counterpart, UPLC, are indispensable for determining the purity of this compound and quantifying it in various matrices. Method development for this compound typically focuses on reversed-phase (RP) chromatography due to the molecule's moderate polarity, contributed by the aromatic ring and sulfonyl group.

A typical RP-HPLC or UPLC method would involve a C18 stationary phase, which separates compounds based on hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous component (water with an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound and any potential impurities with differing polarities. Detection is commonly achieved using a UV detector, as the dimethoxyphenyl group contains a strong chromophore.

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm for UPLC) | Provides good retention and separation for moderately nonpolar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier suppresses ionization of the carboxylic acid for better peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute the compound from the C18 column. |

| Elution Mode | Gradient (e.g., 10% to 95% B over 5 minutes) | Ensures efficient elution of the main compound and separation from impurities with a wide range of polarities. |

| Flow Rate | 0.4 mL/min (for UPLC) | Optimized for high resolution and speed with small particle columns. |

| Column Temperature | 40 °C | Improves peak shape and ensures reproducible retention times. |

| Detection | UV at ~280 nm | The dimethoxyphenyl moiety provides strong UV absorbance for sensitive detection. |

| Injection Volume | 1-5 µL | Standard volume to avoid column overloading. |

Since the molecule is synthesized from L-proline, it is critical to assess its enantiomeric purity and quantify any presence of the corresponding D-isomer, which could arise from racemization during synthesis. Chiral chromatography is the gold standard for this type of analysis. impactfactor.org

Two primary strategies are employed for the chiral separation of proline derivatives:

Direct Method: This approach uses a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. For proline derivatives, polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK® series), are highly effective. impactfactor.orgresearchgate.net The separation is typically performed in normal-phase mode, using a mobile phase composed of a non-polar solvent like hexane (B92381) and a polar modifier, often an alcohol such as isopropanol (B130326) or ethanol. researchgate.net

Indirect Method: This method involves pre-column derivatization of the analyte with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form a pair of diastereomers. juniperpublishers.comjuniperpublishers.com These diastereomers have different physicochemical properties and can be readily separated on a standard, achiral reversed-phase column (e.g., C18). juniperpublishers.comjuniperpublishers.com While effective, this method requires an additional reaction step and careful control to prevent side reactions.

| Parameter | Direct Method (CSP) | Indirect Method (Derivatization) |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., CHIRALPAK® IA) impactfactor.org | Standard Reversed-Phase C18 |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (TFA) researchgate.net | Acetonitrile/Water with buffer |

| Principle | Differential transient diastereomeric interactions with the CSP. | Separation of stable diastereomers formed pre-analysis. juniperpublishers.com |

| Detection | UV | UV (chromophore is part of the derivatizing agent). |

| Advantage | Direct analysis, no sample modification needed. | Uses standard, less expensive HPLC columns. juniperpublishers.com |

| Disadvantage | Requires specialized, more expensive chiral columns. | Requires an extra, potentially complex, derivatization step. |

Mass Spectrometry (MS) in Structural Elucidation and Interaction Studies

Mass spectrometry is a powerful technique for the analysis of this compound, providing precise molecular weight information and structural details through fragmentation analysis.

HRMS is essential for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 parts per million), HRMS can distinguish the target compound from other molecules with the same nominal mass. This is a critical step in structure confirmation following synthesis.

For this compound (C₁₃H₁₇NO₆S), the theoretical exact mass can be calculated and compared to the experimental value. Tandem MS (MS/MS) experiments on the protonated molecule [M+H]⁺ can further confirm the structure. The fragmentation of aromatic sulfonamides typically involves characteristic losses, such as the cleavage of the sulfonamide S-N bond or the elimination of sulfur dioxide (SO₂), providing a structural fingerprint of the molecule. nih.govresearchgate.netnih.gov

| Parameter | Value / Description |

|---|---|

| Molecular Formula | C₁₃H₁₇NO₆S |

| Monoisotopic Mass | 315.0776 Da |

| [M+H]⁺ Ion (Protonated) | 316.0854 Da |

| [M+Na]⁺ Ion (Sodium Adduct) | 338.0673 Da |

| Characteristic Fragment 1 | Loss of SO₂ (-64 Da) from the precursor ion. nih.gov |

| Characteristic Fragment 2 | Fragment corresponding to the 3,4-dimethoxybenzenesulfonyl cation (m/z 187.02). |

| Characteristic Fragment 3 | Fragment corresponding to the protonated proline moiety (m/z 116.07). |

While specific proteomics or metabolomics studies involving this compound are not widely documented, the methodologies are highly relevant for investigating its biological interactions. Proline analogues are valuable tools for studying cellular metabolism and protein synthesis. nih.govnih.gov

In a metabolomics context, if cells or organisms are exposed to this compound, LC-MS can be used to track its uptake, distribution, and potential biotransformation. creative-proteomics.comnih.govnih.gov Untargeted or targeted metabolic profiling could identify metabolites whose levels change in response to the compound, offering insights into its mechanism of action. nih.gov

In proteomics, proline analogs can sometimes be incorporated into proteins in place of natural proline. nih.gov If this compound were to be incorporated, "bottom-up" proteomics workflows—involving protein digestion followed by LC-MS/MS analysis of the resulting peptides—would be the definitive method to identify the specific sites of incorporation, providing a map of its protein targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure, Conformation, and Dynamics

NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. It provides detailed information about the chemical environment of each atom (¹H and ¹³C), the connectivity between atoms, and the three-dimensional conformation of the molecule.

The analysis of N-sulfonylated proline derivatives by NMR is complex due to several conformational equilibria. nih.gov Key dynamic features include:

Proline Ring Pucker: The five-membered pyrrolidine (B122466) ring is not flat and exists in equilibrium between two primary puckered conformations, typically described as Cγ-endo and Cγ-exo. nih.govugent.be

Amide Bond Isomerization: The N-sulfonyl bond, similar to a peptide bond involving proline, can slowly interconvert between cis and trans conformations, often resulting in two distinct sets of NMR signals for many of the atoms in the molecule. nih.gov

A combination of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) is required for full spectral assignment and conformational analysis. For instance, Nuclear Overhauser Effect (NOE) experiments can provide through-space distance information to help distinguish between cis and trans isomers and determine the preferred ring pucker. nih.gov The study of proline-rich sequences often presents challenges due to small chemical shift dispersion, but the unique signals from the dimethoxyphenyl group in this compound would aid in the analysis. copernicus.orgcopernicus.org

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 3,4-Dimethoxyphenyl | Aromatic CHs | ~6.9-7.5 | ~110-125 |

| Quaternary Ar-C | - | ~130-155 | |

| Methoxy (B1213986) (-OCH₃) | ~3.9 | ~56 | |

| L-Proline Ring | α-CH | ~4.2-4.5 | ~60-63 |

| β-CH₂ | ~1.9-2.2 | ~30-32 | |

| γ-CH₂ | ~1.8-2.1 | ~24-26 | |

| δ-CH₂ | ~3.4-3.7 | ~47-50 | |

| Carboxyl (COOH) | - | ~173-177 | |

| Note: Predicted values are illustrative. Actual shifts can vary based on solvent, concentration, temperature, and the specific cis/trans conformer observed. Two sets of signals may be present due to cis/trans isomerization. |

1D and 2D NMR for Full Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

1D NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number of different proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (neighboring protons). For this compound, distinct signals are expected for the aromatic protons of the dimethoxyphenyl ring, the two methoxy groups, and the protons of the L-proline ring. The ¹³C NMR spectrum, often proton-decoupled, shows a single peak for each unique carbon atom, providing a count of the carbon environments.

2D NMR Spectroscopy: To definitively assign these signals, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It is crucial for tracing the connectivity within the proline ring and confirming the substitution pattern on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is vital for connecting the different fragments of the molecule, for instance, linking the proline ring to the sulfonyl group and the sulfonyl group to the dimethoxyphenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure and preferred conformation in solution.

The combination of these techniques allows for a complete and confident assignment of the molecular structure. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C5') | ~7.4 - 7.5 | d |

| Aromatic H (C2') | ~7.3 - 7.4 | s |

| Aromatic H (C6') | ~6.9 - 7.0 | d |

| Proline α-CH | ~4.3 - 4.5 | dd |

| Methoxy (-OCH₃) | ~3.9 | s (6H) |

| Proline δ-CH₂ | ~3.4 - 3.6 | m |

| Proline β,γ-CH₂ | ~1.9 - 2.2 | m |

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxyl C=O | ~173 - 175 |

| Aromatic C (C4') | ~152 - 154 |

| Aromatic C (C3') | ~148 - 150 |

| Aromatic C (C1') | ~128 - 130 |

| Aromatic C (C6') | ~122 - 124 |

| Aromatic C (C2') | ~111 - 113 |

| Aromatic C (C5') | ~110 - 112 |

| Proline α-CH | ~60 - 62 |

| Methoxy (-OCH₃) | ~56 |

| Proline δ-CH₂ | ~48 - 50 |

| Proline β-CH₂ | ~30 - 32 |

| Proline γ-CH₂ | ~24 - 26 |

Note: These are predicted values based on analogous structures and may vary depending on solvent and experimental conditions.

Ligand-Observed and Protein-Observed NMR for Binding Studies

NMR spectroscopy is a powerful tool for studying the non-covalent interactions between a small molecule (ligand) like this compound and a macromolecular target, such as a protein. acs.org These experiments can confirm binding, determine binding affinity, and map the interaction site.

Ligand-Observed NMR: These methods monitor the NMR signals of the small molecule. Because the properties of a small molecule change dramatically upon binding to a large protein (e.g., its effective size and tumbling rate), these changes can be easily detected. acs.org

Saturation Transfer Difference (STD) NMR: This experiment identifies which protons on the ligand are in close proximity to the protein surface. By irradiating signals from the protein, saturation is transferred to the bound ligand and then to the free ligand pool through chemical exchange, allowing for the identification of binding epitopes.

Relaxation-Edited NMR (e.g., T₁ρ and T₂ filtered experiments): When a small ligand binds to a large protein, its relaxation times shorten significantly. These experiments filter out signals from molecules with slow relaxation (unbound ligand), allowing only the signals from the bound or exchanging ligand to be observed.

¹⁹F NMR: If a fluorine atom is incorporated into the ligand, ¹⁹F NMR can be a highly sensitive method for detecting binding due to the absence of background signals in biological systems. nih.govacs.org

Protein-Observed NMR: These experiments monitor the signals of an isotopically labeled (typically ¹⁵N or ¹³C) protein. Upon addition of a ligand, changes in the chemical environment of the protein's amino acid residues at the binding site cause perturbations in their NMR signals.

Chemical Shift Perturbation (CSP) Mapping: By acquiring a 2D ¹H-¹⁵N HSQC spectrum of the protein in the absence and presence of this compound, residues whose signals shift or broaden can be identified. Mapping these residues onto the protein's 3D structure reveals the ligand's binding site. youtube.com This technique is highly effective for validating binding and determining dissociation constants (Kd). nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and providing insights into molecular structure and bonding, making them useful for confirming the synthesis and purity of this compound. tsijournals.com

Infrared (IR) Spectroscopy: Measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. It is particularly sensitive to polar bonds.

Raman Spectroscopy: Measures the inelastic scattering of monochromatic light. It is more sensitive to non-polar, symmetric bonds and vibrations.

For this compound, key functional groups give rise to characteristic vibrational bands. The sulfonyl group (SO₂) exhibits strong, distinct stretching vibrations. The dimethoxyphenyl group shows characteristic aromatic C=C and C-H stretching, while the ether linkages have C-O stretching modes. The L-proline moiety can be identified by its carboxylic acid vibrations (C=O and O-H stretching) and aliphatic C-H bands. Shifts in these frequencies can indicate intermolecular interactions, such as hydrogen bonding involving the carboxylic acid or sulfonyl oxygens. researchgate.netresearchgate.net

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |

|---|---|---|---|

| O-H Stretch (broad) | Carboxylic Acid | 2500 - 3300 | Strong / Weak |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | Medium / Strong |

| Aliphatic C-H Stretch | Proline Ring, Methoxy | 2850 - 3000 | Medium / Strong |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong / Medium |

| Aromatic C=C Stretch | Phenyl Ring | 1450 - 1600 | Medium-Strong / Strong |

| SO₂ Asymmetric Stretch | Sulfonyl | 1300 - 1350 | Very Strong / Medium |

| Aromatic C-O Stretch | Methoxy Ether | 1200 - 1275 | Strong / Medium |

| SO₂ Symmetric Stretch | Sulfonyl | 1140 - 1180 | Very Strong / Strong |

Note: These are general ranges. Actual peak positions can be influenced by the molecular environment, physical state (solid/solution), and intermolecular interactions.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of this compound in complex with molecular targets (if applicable)

To date, there are no publicly available structures in the Protein Data Bank (PDB) of this compound in complex with a molecular target. However, these techniques represent the gold standard for visualizing such interactions at the atomic level.

X-ray Crystallography: This technique provides high-resolution 3D structures of molecules that can be crystallized. If this compound were to be co-crystallized with its target protein, X-ray diffraction analysis would yield a detailed electron density map of the complex. springernature.comnih.gov This map would allow for the precise modeling of the ligand in the binding pocket, revealing:

The exact binding pose and conformation of the ligand.

Specific intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts between the ligand and protein residues. nih.gov

Any conformational changes the protein undergoes upon ligand binding.

The location and role of any water molecules mediating the interaction.

This level of detail is invaluable for structure-based drug design and for understanding the molecular basis of the compound's activity. mdpi.com

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a powerful alternative for structural determination, particularly for large proteins or protein complexes that are resistant to crystallization. nih.gov In this method, a solution of the complex is rapidly frozen, and images are taken with an electron microscope. Computational averaging of thousands of individual particle images can generate a high-resolution 3D reconstruction.

Recent advancements have pushed the resolution of Cryo-EM to a level where small molecule ligands can be clearly resolved within their protein binding sites. biorxiv.orgbiorxiv.orgresearchgate.net Therefore, if this compound were to bind to a large macromolecular target, Cryo-EM could be employed to determine the structure of the complex, providing similar insights into the binding mode and interactions as X-ray crystallography.

Preclinical Biological Evaluation of 3,4 Dimethoxyphenyl Sulfonyl L Proline in in Vitro and Model Systems

Cell-Based Assays for Specific Biological Activities